1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene, also known by its IUPAC name, is a complex organic compound characterized by its unique structure and potential applications in various fields of chemistry and material science. This compound contains an ethynyl group, which is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
The compound can be synthesized through various methods, primarily involving the coupling of substituted phenyl groups with ethynyl groups. It is often sourced from chemical suppliers or synthesized in research laboratories that focus on organic chemistry.
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene belongs to the class of compounds known as alkynes, specifically terminal alkynes due to the presence of a triple bond at the end of the carbon chain. It also falls under the category of aromatic compounds due to its benzene ring structure.
The synthesis of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene typically involves several key steps:
The molecular structure of 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene can be represented as follows:
Property | Value |
---|---|
CAS Number | 22692-80-4 |
Boiling Point | 135–136 °C (1 mmHg) |
Melting Point | 71–74 °C |
InChI Key | DACDBWUNQYBJKY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C=CC2=C(C=C(C=C2))C#C |
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for the reactions involving 1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene typically involves:
1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene has several scientific uses:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0